molecular formula C5H8O3 B1671689 Ethyl pyruvate CAS No. 617-35-6

Ethyl pyruvate

Cat. No. B1671689
CAS RN: 617-35-6
M. Wt: 116.11 g/mol
InChI Key: XXRCUYVCPSWGCC-UHFFFAOYSA-N
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Description

Ethyl pyruvate (EP) is a colorless organic compound with a molecular formula of C5H8O3 . It is a derivative of pyruvic acid and has both ketone and ester functionality . EP has been found to have potent influence on redox processes, cellular metabolism, and inflammation . It has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component .


Synthesis Analysis

Ethyl pyruvate can be synthesized from ethyl lactate and acetone . Another method involves the reaction of pyruvate with hydrogen peroxide .


Molecular Structure Analysis

Ethyl pyruvate is a small molecule with no hydrogen donors, but three atoms that are hydrogen receptors . The molecule has two carbonyl carbons, which can act as electrophiles, as well as three α-hydrogens .


Chemical Reactions Analysis

Ethyl pyruvate can undergo asymmetric Henry reaction with nitromethane to form α-hydroxy β-nitro esters . It also reacts with hydrogen peroxide, producing acetate, carbon dioxide (CO2), and water .


Physical And Chemical Properties Analysis

Ethyl pyruvate is an oxo carboxylic acid with a molecular weight of 116.11 g/mol . It is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .

Scientific Research Applications

Anti-Inflammatory and Cytoprotective Agent

Ethyl pyruvate has been identified as a novel anti-inflammatory agent with the potential to improve survival and ameliorate organ dysfunction in preclinical models of critical illnesses, including severe sepsis, acute respiratory distress syndrome, acute pancreatitis, and stroke. Its pharmacological effects, such as the suppression of inflammation, are distinct from those exerted by pyruvate anion, indicating unique properties of ethyl pyruvate that extend beyond its metabolic function (Fink, 2007).

Neuroprotective Effects

In the context of cerebral ischemia, ethyl pyruvate has demonstrated a neuroprotective effect by reducing brain infarction volume, suppressing clinical manifestations associated with cerebral ischemia such as motor impairment and neurological deficits, and inhibiting the activation of microglia and proinflammatory cytokine expression. This suggests that ethyl pyruvate could significantly contribute to the treatment of diseases characterized by ischemic injury (Young-Mi Yu et al., 2005).

Effects on the Central Nervous System and Gut

Research has shown that ethyl pyruvate's anti-encephalitogenic effects are evident both within the central nervous system (CNS) and the gut, highlighting its potential in ameliorating experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. This dual effect underscores the broad therapeutic potential of ethyl pyruvate across different biological systems and disease states (Djedovic et al., 2017).

Antioxidant Properties

Pyruvate's role as an effective scavenger of hydrogen peroxide and other reactive oxygen species (ROS) has been established, with ethyl pyruvate showing similar antioxidative properties. These properties have implications for the treatment of conditions characterized by oxidative stress, providing a biochemical basis for the observed therapeutic effects of ethyl pyruvate in various models of acute illnesses (Das, 2006).

Safety And Hazards

Ethyl pyruvate is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Containers may explode when heated .

properties

IUPAC Name

ethyl 2-oxopropanoate
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InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3
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InChI Key

XXRCUYVCPSWGCC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=O)C
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Molecular Formula

C5H8O3
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DSSTOX Substance ID

DTXSID2060674
Record name Propanoic acid, 2-oxo-, ethyl ester
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Molecular Weight

116.11 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour
Record name Ethyl pyruvate
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Record name Ethyl pyruvate
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Boiling Point

144.00 °C. @ 760.00 mm Hg
Record name Ethyl pyruvate
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Solubility

slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl pyruvate
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Density

1.044-1.065
Record name Ethyl pyruvate
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Mechanism of Action

CTI-01 inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body's inflammatory response. The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery.
Record name Ethyl pyruvate
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Product Name

Ethyl pyruvate

CAS RN

617-35-6
Record name Ethyl pyruvate
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Record name Ethyl pyruvate
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Melting Point

-50 °C
Record name Ethyl pyruvate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,400
Citations
MP Fink - Current Opinion in Anesthesiology, 2008 - journals.lww.com
… Resuscitation with an ethyl pyruvate-containing solution instead of Ringer's lactate solution (RLS) significantly improved survival and ameliorated hemorrhage-induced gut barrier …
Number of citations: 130 journals.lww.com
MP Fink - Journal of internal medicine, 2007 - Wiley Online Library
Ethyl pyruvate (EP) is a simple derivative of the endogenous metabolite, pyruvic acid. Treatment with EP has been shown to improve survival and/or ameliorate organ dysfunction in a …
Number of citations: 191 onlinelibrary.wiley.com
KK Kao, MP Fink - Biochemical pharmacology, 2010 - Elsevier
… Ethyl pyruvate (EP), a simple derivative of pyruvic acid, is also an ROS scavenger, but seems to exert pharmacological effects, such as suppression of inflammation, which are at least …
Number of citations: 192 www.sciencedirect.com
MP Fink - Sepsis: New Insights, New Therapies: Novartis …, 2006 - Wiley Online Library
Ethyl pyruvate (EP), a simple aliphatic ester derived from pyruvic acid, improves survival and ameliorates organ system dysfunction in mice with peritonitis induced by caecal ligation …
Number of citations: 83 onlinelibrary.wiley.com
MP Fink - Intensive Care Medicine: Annual Update 2003, 2003 - Springer
… The therapeutic efficacy of this formulation, called Ringer's ethyl pyruvate solution (REPS), … Panel b compares samples obtained from animals in the RLS and Ringer's ethyl pyruvate …
Number of citations: 92 link.springer.com
SH Davé, JS Tilstra, K Matsuoka, F Li… - Journal of leukocyte …, 2009 - academic.oup.com
… Here, we show that local and systemic ethyl pyruvate administration in murine … of ethyl pyruvate are pleiotropic and include inhibition of intestinal HMGB1 secretion. Thus, ethyl pyruvate …
Number of citations: 203 academic.oup.com
L Ulloa, M Ochani, H Yang, M Tanovic… - Proceedings of the …, 2002 - National Acad Sciences
… Ethyl pyruvate (EP) recently was identified as an experimental therapeutic that significantly protects against lethal hemorrhagic shock. Here, we report that EP attenuates lethal systemic …
Number of citations: 765 www.pnas.org
Y Han, JA Englert, R Yang, RL Delude… - Journal of Pharmacology …, 2005 - ASPET
… that ethyl pyruvate inhibits signaling by the pro-inflammatory transcription factor, NF-κB. Ethyl pyruvate … We conclude that some of the beneficial anti-inflammatory effects of ethyl pyruvate …
Number of citations: 173 jpet.aspetjournals.org
R Yang, DJ Gallo, JJ Baust… - American Journal …, 2002 - journals.physiology.org
… Herein, ethyl pyruvate, which is thought to be more stable than the parent compound, was formulated in a calcium-containing balanced salt solution [Ringer ethyl pyruvate solution (…
Number of citations: 223 journals.physiology.org
JB Kim, YM Yu, SW Kim, JK Lee - Brain research, 2005 - Elsevier
Ethyl pyruvate (EP) is a pyruvate derivative, and has recently been reported to prevent lethality in mice with established lethal sepsis and systemic inflammation. In a previous study, we …
Number of citations: 115 www.sciencedirect.com

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